5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Description
Properties
IUPAC Name |
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIAPARIKXTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and can be carried out in various solvents, including ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Chemical Reactions of Related Compounds
Understanding the chemical reactions of related compounds can provide insights into the potential reactivity of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione .
3.1. Nucleophilic Substitution Reactions
Compounds with similar structures often undergo nucleophilic substitution reactions, especially at positions where good leaving groups are present. For instance, the thione group in 1,2,4-triazole-3-thiones can be attacked by nucleophiles, leading to substitution reactions .
3.2. Cyclization Reactions
Cyclization reactions are crucial in forming the thiazolo and triazole rings. These reactions often involve the use of thiosemicarbazides or similar precursors in the presence of strong bases or acids .
3.3. Alkylation and Arylation Reactions
Alkylation and arylation reactions can modify the existing structure by adding alkyl or aryl groups. These reactions typically involve the use of alkyl or aryl halides in the presence of a base .
Spectroscopic Characterization
Spectroscopic methods such as NMR and IR are essential for characterizing the structure of heterocyclic compounds. For 1,2,4-triazole-3-thiones , characteristic NMR signals include the triazole-NH singlet, and IR bands are observed for C═S and C═N groups .
Spectroscopic Data for Related Compounds
| Spectroscopic Method | Characteristic Signals |
|---|---|
| 1H NMR | Triazole-NH singlet at δH 13.70–14.16 ppm . |
| 13C NMR | C═S signal at δC 167.34–168.57 ppm . |
| IR | C═S bands at 1288–1295 cm−1, C═N bands at 1620–1625 cm−1 . |
Biological Activities
While specific biological activities of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione are not documented, related compounds exhibit a range of activities including antimicrobial, anticonvulsant, and anticancer properties .
Biological Activities of Related Compounds
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione exhibit significant antibacterial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold were found to be more effective than traditional antibiotics like ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Ciprofloxacin | 2.96 | MRSA |
| 5-Phenyl Triazole Derivative | 0.25 | MRSA |
| N-allyl derivative | 3.25 | Mycobacterium smegmatis |
The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity .
Anticancer Properties
The anticancer potential of this compound derivatives has also been investigated. Compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited selective cytotoxicity towards melanoma and triple-negative breast cancer cell lines .
Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 (Melanoma) | 12.5 |
| Compound B | MDA-MB-231 (Breast Cancer) | 15.0 |
| Compound C | Panc-1 (Pancreatic Cancer) | 10.0 |
The selectivity index for these compounds suggests their potential as targeted therapies in cancer treatment .
Agricultural Applications
In addition to their medicinal uses, derivatives of this compound have been explored for their fungicidal properties. Research indicates that these compounds can inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity .
Mechanism of Action
The mechanism of action of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . In cancer cells, it may inhibit specific kinases or enzymes involved in cell cycle regulation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Chlorophenyl Derivatives: and describe 5-(chlorophenyl)-thiazolo[2,3-c][1,2,4]triazoles with quinoxaline or benzodioxin moieties.
- Fluorophenyl Derivatives : Compounds like 5-(2,4-difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole () leverage fluorine’s electronegativity to enhance metabolic stability and bioavailability. Fluorinated analogs are often prioritized in drug candidates due to their improved pharmacokinetic profiles .
Aromatic and Heteroaromatic Modifications
- Naphthyl Substituents : highlights 4-(naphthalen-1-yl)-1,2,4-triazole-3-thiones with anticancer activity. The bulky naphthyl group may enhance intercalation with DNA or enzyme active sites compared to the phenyl group in the target compound .
- Quinoxaline Hybrids: Thiazolo[2,3-c]triazoles fused with quinoxaline () introduce extended π-conjugation, which could improve binding to aromatic-rich biological targets (e.g., kinase ATP pockets) .
Functional Group Variations
- Amino and Thiadiazole Groups: Compounds like 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione () incorporate amino-thiadiazole side chains, enabling additional hydrogen-bonding interactions. This contrasts with the simpler phenyl-thione structure of the target compound, which may limit its interaction diversity .
Biological Activity
5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to a class of thiazole and triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₇N₃S₂
- Molecular Weight : 233.31 g/mol
- CAS Number : 26542-65-4
The synthesis typically involves cyclization reactions between hydrazonoyl halides and alkyl carbothioates or carbothioamides under basic conditions. A common method utilizes triethylamine as a catalyst to facilitate the reaction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism of action includes the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| Panc-1 (Pancreatic Cancer) | 10 |
| IGR39 (Melanoma) | 12 |
The anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological activities of thiazolo-triazole derivatives:
- Antimicrobial Screening : A study evaluated a series of thiazolo-triazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of compounds similar to this compound in inhibiting bacterial growth and suggested further exploration into their structure-activity relationships .
- Cytotoxicity Assessment : Another research effort involved testing various derivatives against human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected cytotoxicity levels. The study concluded that compounds with a thiazolo-triazole core exhibit promising anticancer activity and warrant further investigation for drug development .
Q & A
Q. Advanced
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict charge transfer interactions. For example, a small HOMO-LUMO gap (<3 eV) suggests potential as a photosensitizer .
- Reaction Path Search : Use quantum chemical software (e.g., GRRM or SCINE) to explore transition states and intermediates for derivatization reactions .
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to optimize reaction conditions (e.g., solvent choice for S-alkylation) .
What strategies exist for introducing functional groups to enhance bioactivity?
Q. Advanced
- S-Alkylation : React the thione with alkyl halides (e.g., phenacyl bromide) in DMF under nitrogen to form thioethers, improving lipophilicity .
- Hybridization : Attach pharmacophores like thiophene or pyridine via Suzuki coupling or nucleophilic aromatic substitution .
- Bioisosteric Replacement : Substitute sulfur with selenium or oxygen to modulate electronic properties and binding affinity .
How should researchers design experiments to evaluate biological activity, such as antimicrobial potential?
Q. Basic
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Structure-Activity Relationship (SAR) : Compare activity of parent compound with derivatives (e.g., S-alkylated analogs) to identify critical functional groups .
What advanced methodologies analyze conformational flexibility and its impact on biological interactions?
Q. Advanced
- Torsional Potential Scans : Use DFT to generate energy profiles for rotatable bonds (e.g., phenyl-thiazolo linkage) and identify dominant conformers .
- Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., fungal CYP51) to correlate conformation with binding energy .
- NOESY NMR : Detect through-space interactions to validate computationally predicted conformers in solution .
How can researchers address challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression and impurity formation .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst loading .
- Crystallization Engineering : Use anti-solvent crystallization with controlled cooling rates to enhance crystal purity and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
